N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety, a chlorophenyl group, and a thiophene carboxamide, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves the coupling of an indole derivative with a chlorophenyl ethyl group and a thiophene carboxamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The chlorophenyl group can be introduced through a substitution reaction, and the thiophene carboxamide can be formed via amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, amines, and halogenated indole compounds, which can further undergo functionalization for various applications.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with actin-related protein complexes, influencing cellular processes such as cytoskeleton organization and cell motility . The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the thiophene carboxamide may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a methyl group instead of a chlorophenyl group.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an isobutylphenyl group instead of a chlorophenyl group.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C21H17ClN2OS |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2OS/c22-18-8-3-1-6-14(18)16(13-24-21(25)20-10-5-11-26-20)17-12-23-19-9-4-2-7-15(17)19/h1-12,16,23H,13H2,(H,24,25) |
InChI Key |
HDCQEZSFLZGSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CNC(=O)C3=CC=CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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